molecular formula C10H19NO3 B2630967 Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate CAS No. 2248210-26-4

Tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate

Cat. No.: B2630967
CAS No.: 2248210-26-4
M. Wt: 201.266
InChI Key: UAALTDAJCJEELQ-SFYZADRCSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . It’s often used in organic chemistry due to its unique reactivity pattern .


Synthesis Analysis

The synthesis of compounds with a tert-butyl group can involve various chemical transformations. The unique reactivity pattern of the crowded tert-butyl group is often exploited in these transformations .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would include a central carbon atom bonded to three methyl groups and one other atom or group of atoms .


Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions due to its unique reactivity pattern. These reactions can involve transformations of the tert-butyl group itself or may involve other parts of the molecule .

Mechanism of Action

The mechanism of action of a compound with a tert-butyl group would depend on the specific compound and its intended use. For example, some compounds with a tert-butyl group are used in drug synthesis .

Safety and Hazards

The safety and hazards associated with a compound with a tert-butyl group would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed safety and hazard information .

Future Directions

The tert-butyl group continues to be a topic of interest in scientific research due to its unique reactivity pattern and its implications in various chemical transformations. Future research may explore new applications of the tert-butyl group in areas such as drug synthesis and biocatalytic processes .

Properties

IUPAC Name

tert-butyl (2R,3S)-2-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(11-5-6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAALTDAJCJEELQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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